3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one
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Overview
Description
3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of substituents: The phenyl and methoxy-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Final cyclization: The final step often involves cyclization to form the imidazole ring system.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, imidazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or receptor agonists/antagonists.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the methoxy and nitro substituents.
4-Nitroimidazole: Contains a nitro group but lacks the phenyl and methoxy substituents.
Benzimidazole: Contains a fused benzene ring instead of the phenylmethylene group.
Uniqueness
The unique combination of substituents in 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
83495-02-7 |
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Molecular Formula |
C23H17N3O4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H17N3O4/c1-30-21-15-18(26(28)29)12-13-20(21)25-22(17-10-6-3-7-11-17)24-19(23(25)27)14-16-8-4-2-5-9-16/h2-15H,1H3/b19-14- |
InChI Key |
JHHZTLZRWUNLAR-RGEXLXHISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=N/C(=C\C3=CC=CC=C3)/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=NC(=CC3=CC=CC=C3)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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